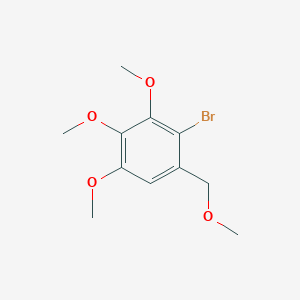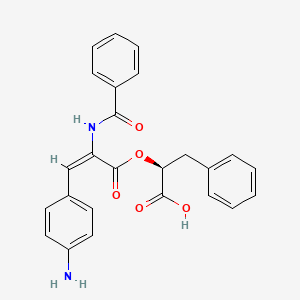![molecular formula C8H8ClN5 B14267277 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride CAS No. 134778-25-9](/img/structure/B14267277.png)
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid under acidic conditions to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline).
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners.
Major Products Formed
Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxylated derivatives, and aminated compounds.
Coupling Reactions: Major products are azo compounds, which are often brightly colored and used as dyes.
科学的研究の応用
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with biological molecules, leading to potential therapeutic effects. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the diazonium group.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: The parent compound without the diazonium functionality.
Uniqueness
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .
特性
CAS番号 |
134778-25-9 |
|---|---|
分子式 |
C8H8ClN5 |
分子量 |
209.63 g/mol |
IUPAC名 |
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;chloride |
InChI |
InChI=1S/C8H8N5.ClH/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;/h3H,1-2H3,(H,10,12,13);1H/q+1;/p-1 |
InChIキー |
KFVWGVFKOBNBJW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


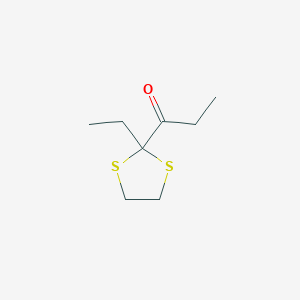


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
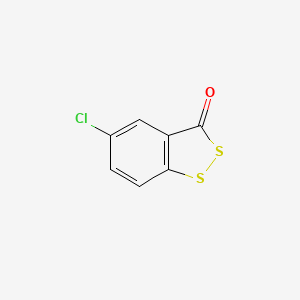

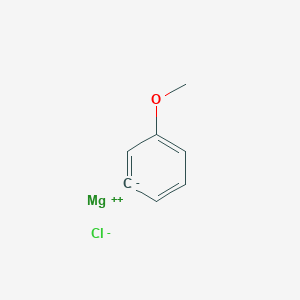

![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
